molecular formula C8H2Cl4O2 B1677738 Fthalide CAS No. 27355-22-2

Fthalide

Cat. No. B1677738
CAS RN: 27355-22-2
M. Wt: 271.9 g/mol
InChI Key: NMWKWBPNKPGATC-UHFFFAOYSA-N
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Patent
US04094877

Procedure details

A mixture of 2-(4-(diethylamino)benzoyl)-3,4,5,6-tetrachlorobenzoic acid (8.70 g.), N,N,N',N'-tetramethyl-m-phenylenediamine (3.61 g.) and acetic anhydride (5 ml.) was heated (to 90° C.). Addition of methanol (10 ml.) and slurrying the resulting product with methanol afforded 3-(2,4-bis(dimethylamino)phenyl)-3-(4-diethylamino)phenyl)-4,5,6,7-tetrachlorophthalide (I: X = (CH3)2N, Y2 = H, Y4 = (CH3CH2)2N, Z4 = Z5 = Z6 = Z7 = Cl) (5.60 g., m.p. 206°-207.5° C.).
Name
2-(4-(diethylamino)benzoyl)-3,4,5,6-tetrachlorobenzoic acid
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)C1C=CC([C:8]([C:10]2[C:18]([Cl:19])=[C:17]([Cl:20])[C:16]([Cl:21])=[C:15]([Cl:22])[C:11]=2[C:12]([OH:14])=[O:13])=O)=CC=1)C.CN(C)C1C=CC=C(N(C)C)C=1.C(OC(=O)C)(=O)C>CO>[Cl:19][C:18]1[C:17]([Cl:20])=[C:16]([Cl:21])[C:15]([Cl:22])=[C:11]2[C:10]=1[CH2:8][O:13][C:12]2=[O:14]

Inputs

Step One
Name
2-(4-(diethylamino)benzoyl)-3,4,5,6-tetrachlorobenzoic acid
Quantity
8.7 g
Type
reactant
Smiles
C(C)N(C1=CC=C(C(=O)C2=C(C(=O)O)C(=C(C(=C2Cl)Cl)Cl)Cl)C=C1)CC
Name
Quantity
3.61 g
Type
reactant
Smiles
CN(C1=CC(=CC=C1)N(C)C)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2COC(=O)C2=C(C(=C1Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.